![molecular formula C9H14F2N2O3S B12302883 5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)
5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-8719 es un inhibidor novedoso y selectivo de la enzima O-glucosamina N-acetilada unida a O (O-GlcNAcasa). Este compuesto ha demostrado ser prometedor para reducir la formación de proteínas tau patológicas y mejorar la neurodegeneración en modelos de tauopatía, como la enfermedad de Alzheimer y otros trastornos neurodegenerativos .
Métodos De Preparación
La síntesis de MK-8719 implica una serie de pasos que comienzan con moléculas guía basadas en carbohidratos. La estrategia de optimización se centra en reducir el área de superficie polar para lograr las propiedades deseadas similares a las de los fármacos, incluida la potencia, la selectividad, la alta exposición al sistema nervioso central, la estabilidad metabólica, la farmacocinética favorable y la respuesta farmacodinámica in vivo robusta . Las rutas sintéticas específicas y las condiciones de reacción se detallan en los estudios de química medicinal y farmacología .
Análisis De Reacciones Químicas
MK-8719 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con la enzima O-GlcNAcasa. El compuesto es un potente inhibidor de la enzima humana O-GlcNAcasa, con una actividad comparable contra las enzimas correspondientes de ratón, rata y perro . Los principales productos formados a partir de estas reacciones incluyen niveles elevados de proteínas O-GlcNAciladas, que influyen en la fosforilación y agregación de tau .
Aplicaciones Científicas De Investigación
MK-8719 tiene importantes aplicaciones de investigación científica, particularmente en el campo de las enfermedades neurodegenerativas. Se ha demostrado que reduce los niveles de tau patológicos y mejora la atrofia cerebral en modelos de ratón de tauopatía . La capacidad del compuesto para inhibir la O-GlcNAcasa y elevar los niveles de O-GlcNAc en el cerebro lo convierte en un enfoque terapéutico prometedor para el tratamiento de tauopatías como la enfermedad de Alzheimer, la parálisis supranuclear progresiva, la degeneración corticobasal, la enfermedad de Pick y las demencias frontotemporales con parkinsonismo relacionado con el cromosoma 17 .
Mecanismo De Acción
MK-8719 ejerce sus efectos inhibiendo la enzima O-GlcNAcasa, que es responsable de eliminar las unidades de O-GlcNAc de las proteínas. Esta inhibición conduce a niveles aumentados de proteínas O-GlcNAciladas, lo que a su vez reduce la formación de agregados tau patológicos. El mecanismo de acción del compuesto implica la unión al sitio activo de la O-GlcNAcasa, evitando que la enzima escinde O-GlcNAc de las proteínas modificadas .
Comparación Con Compuestos Similares
MK-8719 es único en su alta potencia y selectividad como inhibidor de la O-GlcNAcasa con una excelente penetración en el sistema nervioso central . Compuestos similares incluyen otros inhibidores de la O-GlcNAcasa, como los identificados mediante cribado virtual y análisis basado en la estructura . MK-8719 se destaca por su perfil farmacocinético optimizado y su respuesta farmacodinámica in vivo robusta .
Propiedades
Fórmula molecular |
C9H14F2N2O3S |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13) |
Clave InChI |
UDQTXCHQKHIQMH-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


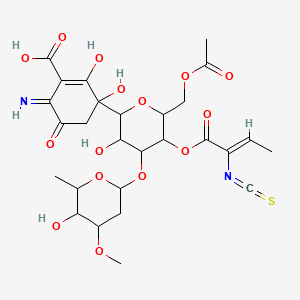
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)

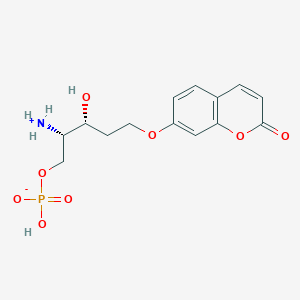
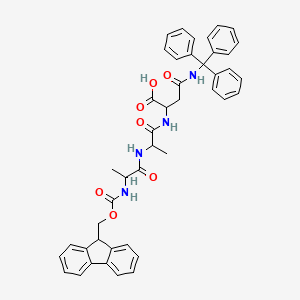
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
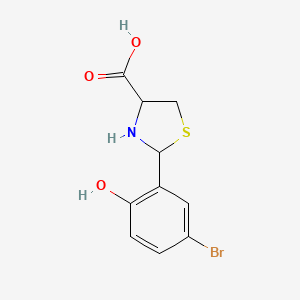
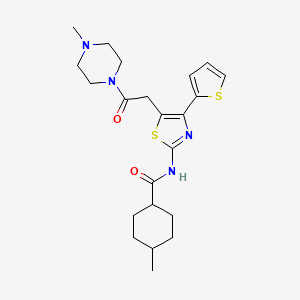
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)
![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)


